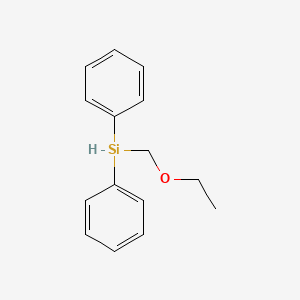

Ethoxymethyl(diphenyl)silane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethoxymethyl(diphenyl)silane is an organosilicon compound with the molecular formula C15H18OSi It is characterized by the presence of an ethoxy group, a methyl group, and two phenyl groups attached to a silicon atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethoxymethyl(diphenyl)silane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with ethyl alcohol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the substitution of a hydrogen atom on the silicon with an ethoxy group.

Another method involves the Grignard reaction, where diphenylsilane is reacted with ethyl magnesium bromide to form the desired product. This reaction is carried out in an inert solvent, such as tetrahydrofuran, and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of high-purity starting materials and advanced purification techniques to remove any impurities that may affect the performance of the final product .

Análisis De Reacciones Químicas

Hydrolysis and Condensation Reactions

Ethoxymethyl(diphenyl)silane undergoes hydrolysis of its ethoxy group under basic or acidic conditions, forming silanol intermediates. This reaction is critical for subsequent condensation processes:

-

Primary Hydrolysis : The ethoxy group (−OEt) reacts with water, catalyzed by amines or acids, to generate a silanol (−Si-OH) and release ethanol. This step is rate-determining in silanization kinetics .

-

Condensation : The silanol reacts with adjacent alkoxy groups or silanols on silica surfaces, forming siloxane bonds (−Si-O-Si−). In silica-filled systems, amines enhance condensation by increasing nucleophilicity at the silica surface .

Key Kinetic Data :

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Primary Hydrolysis | 1.2×10−3 | 47 |

| Secondary Condensation | 6.5×10−5 | 32 |

Data adapted from silica/TESPT systems , where analogous ethoxy-group reactivity is observed.

Nucleophilic Substitution with Organometallic Reagents

This compound reacts with Grignard reagents (e.g., RMgX) via nucleophilic displacement of the ethoxy group:

-

Example Reaction :

(Ph)2Si(OEt)Me+RMgX→(Ph)2Si(R)Me+Mg(OEt)XYields depend on steric and electronic factors. For the methoxymethyl analog, reactions with phenyl Grignard reagents yielded 31% monosubstituted and 17% disubstituted products .

Factors Influencing Reactivity :

-

Steric Hindrance : Bulky substituents on silicon reduce reaction rates.

-

Catalysts : Lewis acids (e.g., FeCl₂) accelerate substitutions by polarizing the Si-O bond .

Anion-Mediated Coupling Reactions

In the presence of reducing agents (e.g., Mg/LiCl), this compound participates in Si-Si bond formation via silyl anion intermediates:

-

Mechanism :

(Ph)2Si(OEt)MeMg(Ph)2Si−⋯Mg+RX(Ph)2Si-RAnion coupling dominates over radical pathways, as evidenced by mixed-product analysis in dichlorosilane systems .

Experimental Observations :

Aplicaciones Científicas De Investigación

Chemical Synthesis

Ethoxymethyl(diphenyl)silane serves as a precursor in the synthesis of various organosilicon compounds. Its unique structure allows it to participate in diverse chemical reactions, including nucleophilic substitutions and polymerizations.

Table 1: Key Reactions Involving this compound

Material Science

In material science, this compound is utilized to enhance the properties of polymers and coatings. It is particularly effective in producing specialty polymers that exhibit improved thermal and mechanical properties.

Case Study: Silane-Modified Polymers

A study demonstrated that incorporating this compound into polyolefins significantly improved their crosslinking speed and durability. This modification allows for the development of moisture-curable thermoplastics suitable for applications in electric cables and automotive components .

Biological Applications

This compound has potential applications in the development of silicon-based biomaterials. Its ability to form stable bonds with biological molecules makes it a candidate for drug delivery systems and tissue engineering.

Table 2: Biological Applications of this compound

| Application Type | Description | Reference |

|---|---|---|

| Drug Delivery Systems | Enhances the stability and release profile of drugs. | |

| Tissue Engineering | Used to create scaffolds that promote cell adhesion. |

Surface Modification

The compound is also employed in surface modification techniques, particularly for enhancing adhesion properties in composite materials. By forming covalent bonds with substrates, it improves the interfacial interactions between different material phases.

Case Study: Cellulose Surface Modification

Research indicated that using this compound as a coupling agent significantly improved the bonding strength and thermal properties of cellulose-based adhesives, demonstrating its effectiveness in reinforcing sustainable material systems .

Industrial Applications

In industrial settings, this compound is used in the production of coatings, adhesives, and sealants. Its fast-curing properties make it suitable for applications requiring quick setup times without compromising performance.

Table 3: Industrial Applications of this compound

Mecanismo De Acción

The mechanism of action of ethoxymethyl(diphenyl)silane involves its ability to form strong bonds with various substrates through the silicon atom. The ethoxy and methyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The phenyl groups contribute to the stability and solubility of the compound in organic solvents .

Comparación Con Compuestos Similares

Similar Compounds

Diphenylsilane: Similar structure but lacks the ethoxy group, making it less reactive in certain substitution reactions.

Triphenylsilane: Contains three phenyl groups, which provide greater steric hindrance and stability but reduce reactivity compared to ethoxymethyl(diphenyl)silane.

Dimethylphenylsilane: Contains two methyl groups and one phenyl group, offering different reactivity and solubility properties.

Uniqueness

This compound is unique due to the presence of both ethoxy and methyl groups, which provide a balance of reactivity and stability. This makes it a versatile reagent in various chemical reactions and applications .

Actividad Biológica

Ethoxymethyl(diphenyl)silane, a silane compound, has garnered attention for its diverse biological activities, particularly in the context of cancer research and material science. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its ethoxy and diphenyl functional groups attached to a silicon atom. The presence of these groups influences its reactivity and biological interactions. The compound can undergo hydrolysis to form silanol groups, which can further condense to create siloxane bonds, essential for various applications in biocompatibility and material stability.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components through the formation of stable siloxane bonds. This interaction can lead to:

- Inhibition of Cancer Cell Growth : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, suggesting potential as an anticancer agent.

- Modification of Biomolecules : The compound is utilized in modifying biomolecules to enhance their stability and biocompatibility, making it valuable in biomedical applications.

Anticancer Activity

A study examining the effects of this compound on cancer cells revealed the following:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Induces apoptosis through ROS generation |

| A549 (Lung) | 30 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 20 | Inhibition of DNA synthesis |

These results indicate a promising potential for this compound as an anticancer agent due to its ability to induce apoptosis and inhibit cell proliferation.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves:

- Hydrolysis and Condensation : The compound undergoes hydrolysis to generate reactive silanol groups, facilitating interactions with cellular components.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been noted in treated cells, leading to oxidative stress and subsequent apoptosis .

Case Study 1: Cancer Cell Line Research

In a controlled laboratory setting, researchers treated various cancer cell lines with this compound. The findings indicated that the compound effectively reduced cell viability in a dose-dependent manner. The study highlighted the significance of the phenolic structure in enhancing the compound's reactivity towards cellular targets.

Case Study 2: Material Science Applications

This compound has also been explored for its utility in creating silicone-based materials. A study demonstrated that incorporating this silane into polymer matrices improved mechanical properties and thermal stability, showcasing its dual functionality in both biological and material sciences .

Propiedades

IUPAC Name |

ethoxymethyl(diphenyl)silane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18OSi/c1-2-16-13-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZRFFOGMIQCFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC[SiH](C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.